5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is a polyphenolic compound characterized by its unique structure, which includes an ethenyl linkage and multiple hydroxyl groups. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
This compound can be synthesized through various chemical reactions involving phenolic precursors. The synthesis typically utilizes methods such as the Wittig reaction to form the ethenyl linkage, allowing for the construction of the aromatic framework with hydroxyl substituents.
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol belongs to the class of phenolic compounds. Its classification is based on its structural features, which include:
The synthesis of 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol can be achieved through several synthetic routes:
The molecular structure of 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol can be represented as follows:
This structure features:
The compound has a molecular weight of approximately 270.27 g/mol. Its structural configuration allows for various interactions with biological targets due to the spatial arrangement of hydroxyl groups.
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol participates in several chemical reactions:
The mechanism of action for 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is primarily attributed to its antioxidant properties. The hydroxyl groups can engage in hydrogen bonding and redox reactions:
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is expected to exhibit:
Key chemical properties include:
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several scientific applications:
5-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol (commonly known as isorhapontigenin triol) belongs to the hydroxystilbene subclass of polyphenols. Its biosynthesis initiates with the phenylpropanoid pathway, where the amino acid phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) and activation via 4-coumaroyl-CoA ligase (4CL) yields 4-coumaroyl-CoA – the central precursor for stilbenoids [4].
The defining step involves stilbene synthase (STS), which catalyzes the decarboxylative condensation of 4-coumaroyl-CoA with three malonyl-CoA units. This reaction constructs the stilbene backbone with a trans (E)-configuration, characteristic of biologically active forms. For isorhapontigenin triol, additional tailoring occurs: Hydroxylases introduce –OH groups at positions 3, 5, 3', 4', and 5' of the two aromatic rings. The triol designation specifically references the three adjacent hydroxyl groups on the benzene-1,2,3-triol (pyrogallol) moiety [4] [9].
Table 1: Key Enzymes in the Biosynthesis of Isorhapontigenin Triol
Enzyme | EC Number | Function | Primary Substrate(s) | Product |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of phenylalanine | L-Phenylalanine | Cinnamic acid |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylation of cinnamic acid at C4 | Cinnamic acid, NADPH, O₂ | 4-Coumaric acid |
4-Coumaroyl-CoA ligase (4CL) | 6.2.1.12 | Activation of 4-coumaric acid to CoA thioester | 4-Coumaric acid, ATP, CoA | 4-Coumaroyl-CoA |
Stilbene synthase (STS) | 2.3.1.146 | Condensation of 4-coumaroyl-CoA with 3 malonyl-CoA units | 4-Coumaroyl-CoA, Malonyl-CoA x3 | Basidic Stilbene Scaffold (e.g., Resveratrol analog) |
Cytochrome P450 Monooxygenases | 1.14.14.1 | Regiospecific hydroxylation of the stilbene scaffold | Stilbene intermediate, NADPH, O₂ | Polyhydroxylated Stilbene (e.g., Isorhapontigenin Triol) |
Post-condensation modifications are crucial for generating isorhapontigenin triol’s specific hydroxylation pattern. Cytochrome P450 monooxygenases (CYPs) catalyze these regiospecific hydroxylations. Membrane-bound CYP73A family enzymes typically perform the initial aromatic ring hydroxylations, while CYP98A and related subfamilies facilitate di- and tri-hydroxylation patterns [4].
The hydroxylation sequence exhibits strong regioselectivity. Hydroxylation typically occurs first at the 4' and 3' positions on ring B (derived from 4-coumaroyl-CoA), followed by modifications on ring A. The introduction of the third hydroxyl group adjacent to the existing diol on ring A (forming the 1,2,3-triol/pyrogallol group) requires a specific CYP enzyme, likely influenced by the steric and electronic environment created by the existing hydroxyls and the ethenyl bridge. This step is highly specific, as introducing hydroxyl groups ortho to each other increases the compound's redox potential and metal-chelating capacity [4]. Alternative modification pathways exist, including O-methylation by O-methyltransferases (OMTs), but isorhapontigenin triol represents the fully hydroxylated, unmethylated state.
Table 2: Cytochrome P450-Mediated Oxidative Modifications Leading to Isorhapontigenin Triol
Modification Type | Probable CYP Family | Reaction Site | Structural Consequence | Functional Implication |
---|---|---|---|---|
Initial Hydroxylation | CYP73A | Ring B, C4' | Forms 4'-hydroxystilbene core | Precursor for further oxidation |
Dihydroxylation | CYP98A | Ring B, C3' (adjacent to C4') | Forms catechol moiety (3',4'-dihydroxy) on Ring B | Enhances antioxidant capacity & protein binding affinity |
Ring A Monohydroxylation | CYP73A/CYP98A variant | Ring A, C3 or C5 | Introduces first hydroxyl on resorcinol-like ring A | Prepares ring for further hydroxylation |
Ring A Dihydroxylation | CYP98A variant | Ring A, C3 and C5 | Forms symmetric resorcinol moiety (3,5-dihydroxy) | Increases solubility & radical scavenging potential |
Triol Formation (Critical Step) | Specialized CYP (e.g., CYP98A/CYP81E subfamily) | Ring A, C2 (adjacent to C3) | Forms pyrogallol-type 1,2,3-triol on Ring A (Benzene-1,2,3-triol) | Maximizes antioxidant activity, metal chelation, & potential for sulfation/glucuronidation |
Isorhapontigenin triol is not ubiquitously distributed but exhibits distinct phylogenetic clustering. It is predominantly identified within specific families known for complex polyphenol production:
Ecological drivers significantly influence its accumulation:
Table 3: Occurrence of Isorhapontigenin Triol in Plant Families and Ecological Context
Plant Family | Example Genera/Species | Plant Part(s) | Ecological Driver/Context | Proposed Functional Role |
---|---|---|---|---|
Ericaceae | Vaccinium spp., Rhododendron spp. | Fruits, Leaves | High-altitude UV exposure; Acidic, nutrient-poor soils | Photoprotection; Antioxidant defense |
Fabaceae | Arachis hypogaea (Peanut), Cassia spp. | Seed coats, Roots, Heartwood | Fungal pathogen pressure (e.g., Aspergillus); Herbivory | Phytoalexin; Antimicrobial; Deterrent |
Dryopteridaceae | Dryopteris crassirhizoma, Elaphoglossum paleaceum | Rhizomes, Fronds | Dense forest understory (low light pathogens); Desiccation tolerance | Antimicrobial; Structural integrity (cross-linking) |
Polygonaceae | Fallopia spp. (e.g., Japanese Knotweed) | Rhizomes, Roots | Competitive invasion; Allelopathy | Allelochemical; Antioxidant for rhizome protection |
Vitaceae | Vitis vinifera (Grape) | Skins, Stems (Canes) | Fungal challenges (e.g., Downy Mildew); Sun exposure | Phytoalexin; Lignin precursor reinforcement |
Upon human consumption of plant material containing isorhapontigenin triol, significant microbial transformation occurs in the colon, profoundly altering its structure and bioavailability. Human gut microbiota, particularly Lactobacillus, Bifidobacterium, Eubacterium, and Eggerthella species, mediate these conversions through diverse enzymatic activities [6] [7].
The catabolic pathway involves sequential hydrogenation, cleavage, and dehydroxylation:
These microbial catabolites (e.g., dihydro-isorhapontigenin triol, gallic acid, phenylpropionic acids) circulate systemically after absorption and contribute significantly to the compound's overall bioactivity, particularly its anti-inflammatory and epigenetic modulation effects, which are often more pronounced than those of the parent glycoside [6].
Table 4: Microbial Catabolic Pathway and Major Metabolites of Isorhapontigenin Triol
Catabolic Phase | Primary Microbial Reaction | Key Enzymes/Consortia | Major Metabolites Identified | Bioavailability/Bioactivity Shift |
---|---|---|---|---|
Phase I: Hydrogenation | Reduction of C=C double bond (Ethenyl bridge) | Microbial reductases (Lactobacillus, Bifidobacterium) | Dihydro-isorhapontigenin triol (5-[2-(3,5-Dihydroxyphenyl)ethyl]benzene-1,2,3-triol) | Increased lipophilicity; Altered absorption rate; Potential different target affinity |
Phase II: Cleavage | Retro-aldol reaction or Lactonization | Eubacterium spp., Eggerthella spp. | Ring A Derivatives: 3,4,5-Trihydroxybenzoic acid (Gallic Acid) Ring B Derivatives: 3-(3,5-Dihydroxyphenyl)propionic acid | Smaller molecules readily absorbed; Gallic acid is highly bioactive; Phenylpropionic acids enter systemic circulation |
Phase III: Dehydroxylation | Removal of -OH groups (esp. meta OH) | Clostridium spp. | 3-(3-Hydroxyphenyl)propionic acid → 3-Phenylpropionic acid; Derivatives of Benzoic Acid | Reduced polarity; Prolonged half-life; Different metabolism (e.g., glycine conjugation) |
Phase IV: Further Transformation | β-Oxidation; Decarboxylation; Conjugation | Diverse microbiota; Host enzymes (post-absorption) | Hippuric acid (from benzoic acid); Sulfated/Glucuronidated derivatives of phenyl acids | Renal excretion; Modulation of host xenobiotic metabolism pathways |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8